2-(3-chlorophenyl)-1H-pyrimidin-6-one
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Overview
Description
2-(3-chlorophenyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1H-pyrimidin-6-one typically involves the condensation of 3-chlorobenzaldehyde with urea or thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or altered neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-1H-pyrimidin-6-one: Similar structure but with the chlorine atom in a different position.
2-(4-chlorophenyl)-1H-pyrimidin-6-one: Chlorine atom at the para position on the phenyl ring.
2-(3-chlorophenyl)-1H-pyrimidin-4-one: Chlorine atom at the meta position but with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-(3-chlorophenyl)-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s electronic properties and its ability to interact with molecular targets.
Properties
CAS No. |
106690-56-6 |
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Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14) |
InChI Key |
HLVWCXURJXWXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
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